molecular formula C10H16N2S B1370995 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline CAS No. 857596-12-4

4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline

Cat. No.: B1370995
CAS No.: 857596-12-4
M. Wt: 196.31 g/mol
InChI Key: KQZATKUQMFHKSV-UHFFFAOYSA-N
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Description

4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline is an organic compound with the molecular formula C10H16N2S and a molecular weight of 196.31 g/mol . This compound is characterized by the presence of a dimethylaminoethyl group attached to a sulfanyl group, which is further connected to an aniline moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline typically involves the reaction of 4-chloroaniline with 2-(dimethylamino)ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

Scientific Research Applications

4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The sulfanyl group can undergo redox reactions, modulating the activity of enzymes involved in oxidative stress pathways. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with proteins, influencing their structure and function .

Comparison with Similar Compounds

  • 4-{[2-(Dimethylamino)ethyl]sulfanyl}phenol
  • 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzoic acid
  • 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzaldehyde

Comparison: Compared to these similar compounds, 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and biological activity. The aniline group allows for a wider range of electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form stable complexes with biological molecules makes it valuable in biochemical and medicinal research .

Properties

IUPAC Name

4-[2-(dimethylamino)ethylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZATKUQMFHKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethyl-N-{2-[(4-nitrophenyl)thio]ethyl}amine (0.58 g, 3.0 mmol) in ethanol (45 mL), tetrahydrofuran (23 mL), and saturated aqueous ammonium chloride solution is added iron powder (1.1 g, 6.4 mmol). The mixture is heated in a 100° C. oil bath for one hour. While still hot, the reaction mixture is filtered through a pad of diatomaceous earth. The concentrated filtrate is partitioned between ethyl acetate and saturated aqueous sodium chloride solution. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude material is purified by reverse-phase high performance liquid chromatography to give 4-(2-dimethylamino-ethylsulfanyl)-phenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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